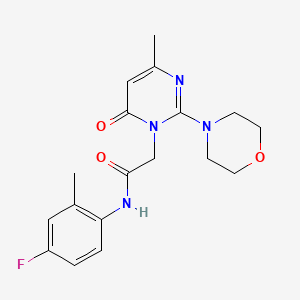
4-(3-Methylbutanoyl)phenylboronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methylbutanoyl)phenylboronic acid pinacol ester is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis . It is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . It is also a useful intermediate for organic synthesis and an important raw material for pharmaceuticals .
Synthesis Analysis
The synthesis of pinacol boronic esters involves a process known as protodeboronation. This process is not well developed, but there are reports of catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .Chemical Reactions Analysis
Pinacol boronic esters, including 4-(3-Methylbutanoyl)phenylboronic acid pinacol ester, are involved in various chemical reactions. One notable reaction is the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Another reaction is the formal anti-Markovnikov hydromethylation of alkenes .Aplicaciones Científicas De Investigación
Metal-Catalyzed C-C Bond Formation Reactions
Phenylboronic acid pinacol ester is commonly employed in metal-catalyzed C-C bond formation reactions, particularly the Suzuki–Miyaura reaction . This versatile transformation allows the coupling of aryl or vinyl boronic acids with aryl halides, providing a powerful tool for constructing complex organic molecules.
Drug Delivery Systems
Researchers have structurally modified hyaluronic acid (HA) with phenylboronic acid pinacol ester to create a reactive oxygen species (ROS)-responsive drug delivery system . In this system, curcumin (a bioactive compound) is encapsulated within nanoparticles (HA@CUR NPs), which respond to ROS levels in the cellular environment. Such systems hold promise for targeted drug release and enhanced therapeutic efficacy.
Preparation of Sulfinamide Derivatives
Phenylboronic acid pinacol ester reacts with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate to yield sulfinamide derivatives . These derivatives have applications in medicinal chemistry and agrochemical research.
Catalyst Substrate in Suzuki–Miyaura Coupling
As a substrate, phenylboronic acid pinacol ester participates in the Suzuki–Miyaura coupling of various aryl iodides over specific catalysts, such as Silia Cat Pd (0) . This coupling reaction enables the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and materials science.
Organic Synthesis Intermediates
4-Biphenylboronic acid pinacol ester, a related compound, serves as an intermediate for organic synthesis and plays a crucial role in the preparation of pharmaceuticals . Its versatility makes it valuable in designing novel molecules.
Chemical Reagents and Building Blocks
Phenylboronic acid pinacol ester, along with other boronate esters, serves as a building block for designing new chemical entities. Researchers use it to create functionalized molecules for diverse applications, including materials science and catalysis.
Sigma-Aldrich: Phenylboronic acid pinacol ester ChemicalBook: 4-Biphenylboronic Acid, Pinacol Ester Journal of Nanobiotechnology: ROS-responsive drug delivery system
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of the compound 4-(3-Methylbutanoyl)phenylboronic acid pinacol ester is the carbon-carbon bond formation reactions in organic synthesis . It is generally used in metal-catalyzed reactions like the Suzuki–Miyaura reaction .
Mode of Action
The 4-(3-Methylbutanoyl)phenylboronic acid pinacol ester interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura reaction, the compound participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by 4-(3-Methylbutanoyl)phenylboronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction pathway . This pathway is crucial for the formation of carbon-carbon bonds in organic synthesis . The downstream effects of this pathway include the formation of new organic compounds through the coupling of chemically differentiated fragments .
Pharmacokinetics
The pharmacokinetics of 4-(3-Methylbutanoyl)phenylboronic acid pinacol ester are influenced by its susceptibility to hydrolysis . The compound is only marginally stable in water, and its rate of hydrolysis is dependent on the substituents in the aromatic ring and the pH of the environment . This can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability .
Result of Action
The result of the action of 4-(3-Methylbutanoyl)phenylboronic acid pinacol ester is the formation of new carbon-carbon bonds in organic compounds . This is achieved through the Suzuki–Miyaura cross-coupling reaction, which allows for the creation of chemically differentiated fragments .
Action Environment
The action, efficacy, and stability of 4-(3-Methylbutanoyl)phenylboronic acid pinacol ester are influenced by environmental factors such as the presence of water and the pH of the environment . The compound is only marginally stable in water, and its rate of hydrolysis is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Propiedades
IUPAC Name |
3-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO3/c1-12(2)11-15(19)13-7-9-14(10-8-13)18-20-16(3,4)17(5,6)21-18/h7-10,12H,11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBVENRQYRBEPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]butan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

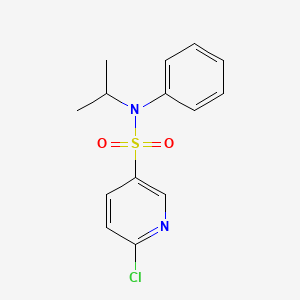



![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2584816.png)
![3-(2-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/no-structure.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2584818.png)
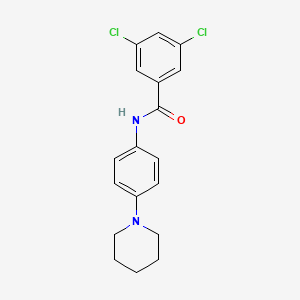
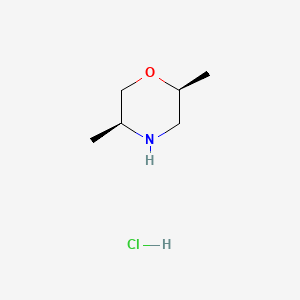
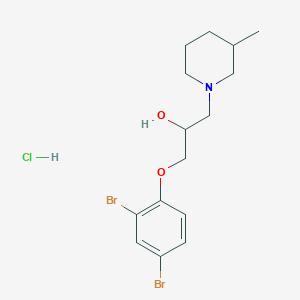
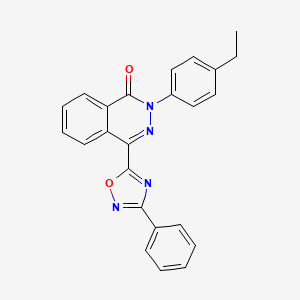
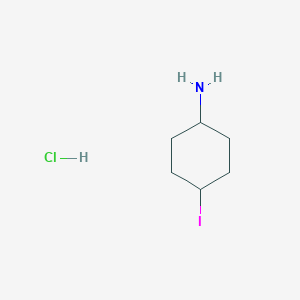
![Naphthalen-1-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2584826.png)
